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Compound of Interest

Compound Name: galacto-Dapagliflozin

Cat. No.: B15569235 Get Quote

Disclaimer: As of this writing, publicly available scientific literature lacks specific data on the in

vitro stability of galacto-Dapagliflozin. This technical guide will therefore focus on the well-

documented in vitro stability of the parent compound, Dapagliflozin. Understanding the stability

of Dapagliflozin is fundamental for predicting the behavior of its derivatives and is a critical

aspect for researchers, scientists, and drug development professionals.

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of

type 2 diabetes. Its stability under various conditions is a key factor in its formulation, storage,

and therapeutic efficacy. This guide summarizes the findings from several forced degradation

studies, which are essential for identifying potential degradation products and developing

stability-indicating analytical methods.

Data Presentation: Quantitative Stability of
Dapagliflozin
The following tables summarize the percentage of Dapagliflozin degradation under various

stress conditions as reported in the scientific literature. These forced degradation studies are

crucial for determining the intrinsic stability of the molecule.

Table 1: Degradation of Dapagliflozin under Hydrolytic Conditions
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Stress
Condition

Concentrati
on

Duration
Temperatur
e

%
Degradatio
n

Reference

Acid

Hydrolysis
0.1 N HCl 2 hours Ambient 1.18% [1]

Acid

Hydrolysis
1 N HCl - -

Significant

Degradation
[2]

Alkaline

Hydrolysis
0.1 N NaOH 2 hours Ambient 28.20% [1]

Neutral

Hydrolysis
Water - - Stable [2]

Table 2: Degradation of Dapagliflozin under Oxidative Conditions

Stress
Condition

Concentrati
on

Duration
Temperatur
e

%
Degradatio
n

Reference

Oxidative 3% H₂O₂ 2 hours Ambient 1.67% [1]

Oxidative 20% H₂O₂ 30 min -
Less than 2%

change
[3]

Table 3: Degradation of Dapagliflozin under Thermal and Photolytic Conditions
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Stress
Condition

Condition Duration % Degradation Reference

Thermal

Degradation
60°C 48 hours 5-20% [4]

Photolytic

Degradation
UV light - Stable [2]

Photolytic

Degradation

Sunlight and UV

light
7 days Stable [4]

Experimental Protocols
The following sections detail the methodologies employed in the cited stability studies of

Dapagliflozin.

Forced Degradation Study Protocol
A general protocol for forced degradation studies of Dapagliflozin involves the following steps:

Preparation of Stock Solution: A stock solution of Dapagliflozin is prepared in a suitable

solvent, typically methanol or a mixture of methanol and water.[4]

Application of Stress Conditions:

Acid Degradation: The drug solution is treated with hydrochloric acid (e.g., 0.1 N or 1 N

HCl) and kept at room temperature or heated for a specific duration.[1][4]

Alkaline Degradation: The drug solution is treated with sodium hydroxide (e.g., 0.1 N or

0.5 N NaOH) and maintained at room temperature for a set period.[1][4]

Oxidative Degradation: The drug solution is exposed to hydrogen peroxide (e.g., 3% or

20% H₂O₂) at room temperature.[1][3]

Thermal Degradation: The solid drug powder is exposed to a high temperature (e.g.,

60°C) in an oven for an extended period.[4]
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Photolytic Degradation: The solid drug powder is spread in a thin layer and exposed to UV

light or sunlight for several days.[4]

Sample Analysis: After the specified stress period, the samples are withdrawn, neutralized if

necessary, and diluted to a suitable concentration for analysis. The amount of remaining

Dapagliflozin and the formation of degradation products are typically quantified using a

stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance

liquid chromatography (UPLC) method.[5][6][7]

Analytical Method: Stability-Indicating UPLC
A common analytical technique for assessing Dapagliflozin stability is a reverse-phase UPLC

method with PDA detection.

Column: A C18 column (e.g., HSS 100 x 2.1 mm, 1.8 µm) is often used for separation.[5]

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g.,

acetonitrile) in an isocratic or gradient elution mode is employed. A common mobile phase

composition is a 50:50 v/v ratio of phosphate buffer and acetonitrile.[5]

Flow Rate: A typical flow rate is around 0.3 mL/min.[5]

Detection: A photodiode array (PDA) detector is used to monitor the eluent at a specific

wavelength, often around 223 nm or 260 nm.[1][5]

Quantification: The concentration of Dapagliflozin is determined by comparing the peak area

of the sample to that of a standard solution of known concentration. The percentage of

degradation is then calculated.

Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies

on a drug substance like Dapagliflozin.
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Caption: Workflow for forced degradation studies of Dapagliflozin.

Potential Degradation Pathway of Dapagliflozin
Based on the literature, Dapagliflozin is most susceptible to degradation under acidic and basic

conditions. The C-glycosidic bond is generally stable, but the molecule can undergo other

transformations. The following diagram illustrates a simplified potential degradation pathway

under hydrolytic stress.
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Caption: Simplified degradation pathways of Dapagliflozin under stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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